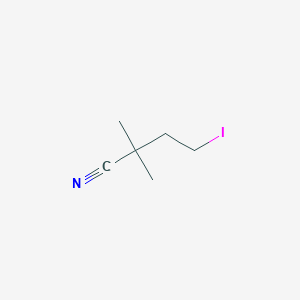

4-Iodo-2,2-dimethylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Iodo-2,2-dimethylbutanenitrile involves the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, leading to the formation of 4-phenyl-3-oxobutanenitrile derivatives. These derivatives serve as versatile starting materials for the synthesis of polyfunctionally substituted heterocycles, showcasing the compound's utility in creating complex molecular structures (Khalik, 1997).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been explored through various analytical techniques. Studies have detailed the synthesis and characterization of related compounds, providing insights into their molecular geometry, natural bond orbital (NBO) analysis, and other electronic properties. These studies contribute to understanding the structural aspects of this compound derivatives and their potential for forming intermolecular hydrogen bonds, which is significant for their reactivity and applications in synthesis (Ramazani et al., 2019).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including iodolactonisation and addition reactions. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst for the iodolactonisation of γ,δ-unsaturated carboxylic acids, forming γ-lactones under neutral conditions. This demonstrates the compound's reactivity and its utility in synthesizing lactones (Meng et al., 2015).

Scientific Research Applications

I-ATRA Reaction and Radical Species Detection

4-Iodo-2,2-dimethylbutanenitrile plays a significant role in the study of the intermolecular iodine atom transfer addition reaction (I-ATRA). It is a product of the reaction involving the isobutyronitrile radical and 1-hexene followed by iodine atom transfer. This compound has been critical in proving the operation of two types of initiation in the I-ATRA reaction, enhancing our understanding of radical species in chemical reactions (Bałczewski, Szadowiak, & Białas, 2005).

Analytical Chemistry Applications

In analytical chemistry, derivatization of iodide into 4-iodo-2,6-dimethylphenol followed by High-Performance Liquid Chromatography (HPLC) of iodophenol with UV detection is a notable method. This process, involving this compound, offers a sensitive way to detect iodide, showcasing the compound's significance in analytical methodologies (Verma, Jain, & Verma, 1992).

Synthesis and Distribution in Centrally Acting Drugs

The synthesis and body distribution of several iodine-131 labeled centrally acting drugs involve this compound. This compound's role in the radiolabeling process is critical for studying drug distribution within the body, offering valuable insights into drug behavior and efficacy (Braun, Shulgin, Braun, & Sargent, 1977).

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is involved in the determination of iodine, iodide, and iodade in aqueous solutions using GC-MS. It's part of a sample preparation method involving derivatization and extraction, showcasing its utility in enhancing the sensitivity and specificity of GC-MS analytical techniques (Shin, Oh-Shin, Kim, & Ryu, 1996).

Radiolysis of Hydrocarbons

Studies on the gamma radiolysis of hydrocarbons like 2,3-dimethylbutane use iodine as a scavenger, where compounds like this compound can be relevant. These studies help in understanding the behavior of radicals and the stability of hydrocarbons under radiation, which is crucial in fields like materials science and chemical engineering (Castello, Grandi, & Munari, 1974).

properties

IUPAC Name |

4-iodo-2,2-dimethylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKXSHPIQFURTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCI)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1479648-96-8 |

Source

|

| Record name | 4-iodo-2,2-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)